molecular formula C12H17N3 B12517095 N-Butyl-1-methyl-1H-benzo[d]imidazol-2-amine

N-Butyl-1-methyl-1H-benzo[d]imidazol-2-amine

Katalognummer: B12517095
Molekulargewicht: 203.28 g/mol
InChI-Schlüssel: FYOLAFLVTAEHOJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Butyl-1-methyl-1H-benzo[d]imidazol-2-amine is a compound belonging to the imidazole family, which is characterized by a five-membered ring containing two nitrogen atoms. Imidazole derivatives are known for their diverse biological and chemical properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-1-methyl-1H-benzo[d]imidazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of o-phenylenediamine with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction conditions can vary, but often involve the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like sulfur or nickel .

Industrial Production Methods

Industrial production of imidazole derivatives, including this compound, often employs scalable methods such as continuous flow synthesis. This approach allows for the efficient and consistent production of the compound, ensuring high yields and purity .

Analyse Chemischer Reaktionen

Types of Reactions

N-Butyl-1-methyl-1H-benzo[d]imidazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-Butyl-1-methyl-1H-benzo[d]imidazol-2-one, while reduction can produce this compound derivatives with reduced functional groups .

Wissenschaftliche Forschungsanwendungen

N-Butyl-1-methyl-1H-benzo[d]imidazol-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts

Wirkmechanismus

The mechanism of action of N-Butyl-1-methyl-1H-benzo[d]imidazol-2-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-Butyl-1-methyl-1H-benzo[d]imidazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it valuable for targeted applications where other imidazole derivatives may not be as effective .

Eigenschaften

Molekularformel

C12H17N3

Molekulargewicht

203.28 g/mol

IUPAC-Name

N-butyl-1-methylbenzimidazol-2-amine

InChI

InChI=1S/C12H17N3/c1-3-4-9-13-12-14-10-7-5-6-8-11(10)15(12)2/h5-8H,3-4,9H2,1-2H3,(H,13,14)

InChI-Schlüssel

FYOLAFLVTAEHOJ-UHFFFAOYSA-N

Kanonische SMILES

CCCCNC1=NC2=CC=CC=C2N1C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.